N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
CAS No.: 90367-45-6
Cat. No.: VC17005338
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90367-45-6 |
|---|---|
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
| Standard InChI | InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
| Standard InChI Key | YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
| Canonical SMILES | C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a composite molecule with the empirical formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.30 g/mol. Its structure arises from the covalent bonding of phenol, formaldehyde, and diethylenetriamine, forming a cross-linked polymer network. The compound’s InChIKey (YQYMKPAKHGOCKJ-UHFFFAOYSA-N) and canonical SMILES (C=O.C1=CC=C(C=C1)O.C(CNCCN)N) confirm its hybrid composition, which includes a phenolic ring, methylene bridges, and amine functional groups .
Table 1: Key Chemical Identifiers
Structural Characterization
The compound’s architecture features methylene bridges (–CH₂–) linking phenolic rings, augmented by amine groups from diethylenetriamine. This configuration enhances cross-linking density, contributing to the material’s rigidity and thermal resistance . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy analyses typically reveal characteristic peaks for phenolic O–H stretching (3200–3600 cm⁻¹), methylene C–H bending (1450–1470 cm⁻¹), and N–H vibrations from amine groups (1550–1650 cm⁻¹) .
Synthesis and Reaction Mechanisms
Condensation Reaction Pathways
The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves a base- or acid-catalyzed condensation reaction. Under controlled pH conditions, formaldehyde acts as a methylene donor, bridging phenolic rings and amine groups via nucleophilic substitution. Diethylenetriamine introduces tertiary amines, which accelerate the curing process and improve mechanical properties.
Table 2: Typical Synthesis Conditions
| Parameter | Optimal Range | Catalyst |
|---|---|---|
| Temperature | 70–90°C | NaOH or H₂SO₄ |
| Reaction Time | 2–4 hours | – |
| Molar Ratio (Phenol:Formaldehyde:Amine) | 1:1.5:0.8 | – |
Kinetic and Thermodynamic Considerations
Industrial Applications and Performance Metrics
Phenolic Resins in Composite Materials
The compound’s primary application lies in phenolic resins, which constitute 65% of the global thermosetting polymer market. These resins exhibit exceptional flame retardancy (LOI > 30%) and thermal stability (decomposition temperature > 300°C), making them ideal for aerospace and automotive components .
Table 3: Performance Metrics of Phenolic Resins
| Property | Value | Test Standard |
|---|---|---|
| Tensile Strength | 45–60 MPa | ASTM D638 |
| Flexural Modulus | 3.5–4.2 GPa | ASTM D790 |
| Heat Deflection Temp | 175–200°C | ASTM D648 |
Adhesives and Coatings
In adhesive formulations, the compound’s amine groups enhance substrate adhesion through hydrogen bonding and covalent interactions. Commercial wood adhesives incorporating this resin achieve shear strengths exceeding 8 MPa, outperforming urea-formaldehyde alternatives.
Recent Research Advancements
Optimization of Reactant Ratios
Recent studies have demonstrated that a phenol:formaldehyde:amine ratio of 1:1.2:0.7 maximizes cross-linking efficiency while minimizing formaldehyde emissions. Computational modeling (DFT calculations) has identified transition states in methylene bridge formation, guiding catalyst selection .
Eco-Friendly Modifications
To address formaldehyde’s volatility, researchers have explored bio-based phenols (e.g., lignin derivatives) and formaldehyde scavengers like urea. These modifications reduce emissions by 40–60% without compromising mechanical properties .
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